p-Tolyl 4-guanidinobenzoate
Overview
Description
Molecular Structure Analysis
The molecular formula of p-Tolyl 4-guanidinobenzoate is C15H15N3O2 . The InChI code is 1S/C15H15N3O2/c1-10-2-8-13(9-3-10)20-14(19)11-4-6-12(7-5-11)18-15(16)17/h2-9H,1H3,(H4,16,17,18) .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 269.3 . The compound is stored at room temperature .Scientific Research Applications
Chemical Analysis and Characterization
- HPLC and LC-MS Analysis : A study by Yin et al. (2009) developed a high-performance liquid chromatographic (HPLC) method to assay and detect related substances of 4'-carbomethoxyphenyl 4-guanidinobenzoate mesylate, demonstrating its application in chemical analysis and quality control (Yin, Hang, & Zhang, 2009).
Biochemical and Clinical Pharmacology
- Cancer Chemotherapy : Guanidino-containing drugs, including a compound related to p-Tolyl 4-guanidinobenzoate, have been reviewed for their pharmacology and clinical applications in cancer chemotherapy, showing their potential in inhibiting mitochondrial function, which is a unique feature among chemotherapeutic drugs (Ekelund, Nygren, & Larsson, 2001).
Material Science
- Detoxification Fibers : Research by Ying et al. (2017) on guanidine-functionalized polymers for the decontamination of chemical warfare agents illustrates the application of guanidino derivatives in creating materials capable of neutralizing toxic substances, showing the potential of such compounds in enhancing public safety and environmental protection (Ying et al., 2017).
Molecular Biology
- DNA Interaction and Cleavage : A novel organic molecule designed for DNA cleavage, leveraging the guanidinium group for its activity, demonstrates the role of guanidino derivatives in molecular biology applications, particularly in gene editing and molecular diagnostics (An, Zhao, Zhou, & Ye, 2014).
Analytical Chemistry
- Corrosion Inhibition : Studies on thiazole derivatives, including those with p-tolyl groups, have shown their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. This research highlights the potential of this compound derivatives in developing new corrosion inhibitors for industrial applications (Khaled & Amin, 2009).
Chemistry
- Synthetic Chemistry : The synthesis of complex molecules, such as 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, demonstrates the utility of this compound in constructing novel compounds with potential applications in medicinal chemistry and drug design (Wu et al., 2010).
Mechanism of Action
Target of Action
p-Tolyl 4-guanidinobenzoate primarily targets enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion process, and its inhibition can lead to significant physiological effects .
Mode of Action
The compound interacts with its target, enteropeptidase, by mimicking the lysine residue of the substrate, leading to the inhibition of enteropeptidase . This interaction is facilitated by the guanidinyl group of the compound .
Biochemical Pathways
The inhibition of enteropeptidase affects the digestion process, specifically the breakdown of proteins. This leads to an increase in fecal protein output, a pharmacodynamic marker
Pharmacokinetics
The compound has been evaluated for its minimal systemic exposure .
Result of Action
The primary result of the action of this compound is the inhibition of enteropeptidase, leading to an increase in fecal protein output . This effect has been observed in DIO mice, indicating the compound’s potential use in the treatment of obesity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
p-Tolyl 4-guanidinobenzoate interacts with enteropeptidase, a key enzyme in the digestive system. The guanidinyl group of this compound is thought to mimic the lysine residue of the substrate, leading to enteropeptidase inhibition .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of enteropeptidase. By inhibiting this enzyme, this compound can affect protein digestion and absorption, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enteropeptidase. This binding inhibits the enzyme’s activity, leading to changes in protein digestion and potentially affecting gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits potent anti-obesity effects despite low systemic exposure following oral administration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been noted that the compound exhibits potent anti-obesity effects in diet-induced obese (DIO) rats .
Metabolic Pathways
Given its role as an enteropeptidase inhibitor, it likely interacts with enzymes involved in protein digestion .
Properties
IUPAC Name |
(4-methylphenyl) 4-(diaminomethylideneamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-2-8-13(9-3-10)20-14(19)11-4-6-12(7-5-11)18-15(16)17/h2-9H,1H3,(H4,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELAPCOUDOSGBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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